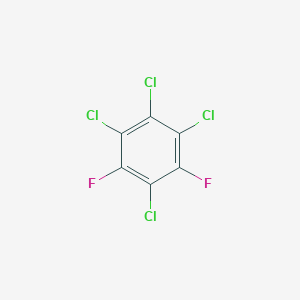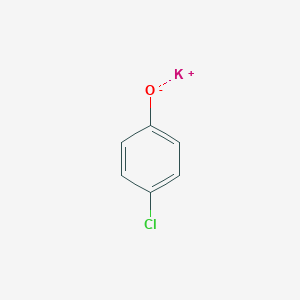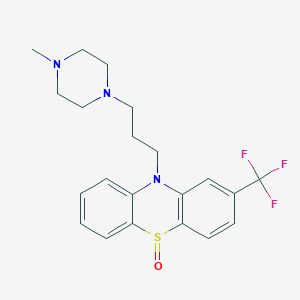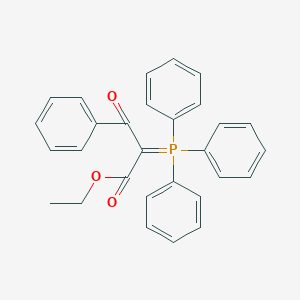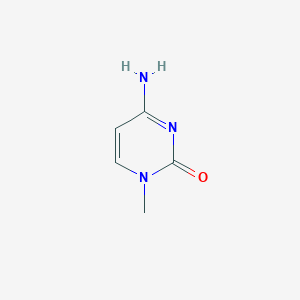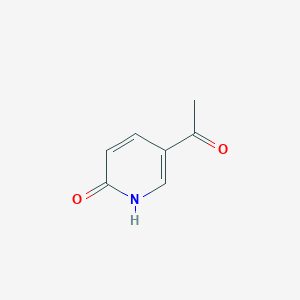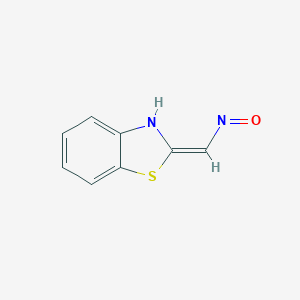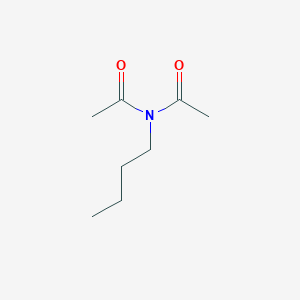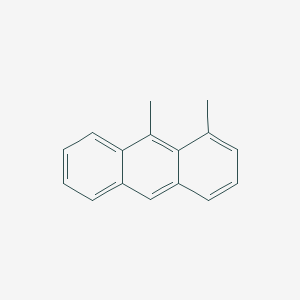
1,9-Dimethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a yellow crystalline solid that is highly soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological studies.
科学的研究の応用
1,9-Dimethylanthracene has been extensively used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe in biochemical and physiological studies to measure the concentration and distribution of various molecules, including proteins, lipids, and nucleic acids. It has also been used in the development of biosensors for the detection of various analytes.
作用機序
The mechanism of action of 1,9-Dimethylanthracene involves the absorption of light energy by the molecule, which causes it to enter an excited state. The molecule then emits light as it returns to its ground state. The wavelength and intensity of the emitted light depend on the environment surrounding the molecule, making it a useful tool for measuring various parameters in biological systems.
Biochemical and Physiological Effects:
1,9-Dimethylanthracene has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it has been shown to interact with various biomolecules, including proteins and nucleic acids, which can affect their structure and function.
実験室実験の利点と制限
One of the main advantages of using 1,9-Dimethylanthracene in lab experiments is its high sensitivity and selectivity for measuring various parameters in biological systems. It is also relatively easy to use and can be incorporated into various experimental setups. However, it has some limitations, including its tendency to photobleach and its sensitivity to environmental factors such as pH and temperature.
将来の方向性
There are several potential future directions for research involving 1,9-Dimethylanthracene. One area of interest is the development of new biosensors and imaging techniques that utilize the molecule's unique fluorescent properties. Another area of research is the investigation of the molecule's interactions with various biomolecules and the development of new drugs and therapies based on these interactions.
Conclusion:
1,9-Dimethylanthracene is a versatile molecule that has a wide range of potential applications in scientific research. Its unique fluorescent properties make it a useful tool for measuring various parameters in biological systems, and it has minimal toxicity and is relatively easy to use. Further research in this area has the potential to lead to new discoveries and advancements in various fields of science.
合成法
1,9-Dimethylanthracene can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Wurtz reaction, and the reduction of 1,9-dimethylanthraquinone. The most commonly used method involves the Friedel-Crafts reaction, which involves the reaction of anthracene with a mixture of acetic anhydride and aluminum chloride in the presence of a catalyst such as sulfuric acid.
特性
CAS番号 |
1523-23-5 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
1,9-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3 |
InChIキー |
CKZCNFPQIPSSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
正規SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
その他のCAS番号 |
1523-23-5 |
同義語 |
1,9-Dimethylanthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




